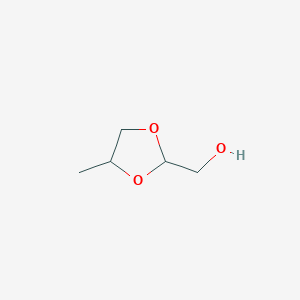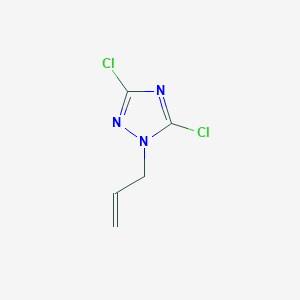![molecular formula C31H43NO4 B14300019 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione CAS No. 112812-33-6](/img/no-structure.png)
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C31H43NO4 It is known for its unique structure, which includes an anthracene backbone substituted with dioctylamino and dihydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dioctylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dioctylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications.
Aplicaciones Científicas De Investigación
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxyanthraquinone: Shares the anthracene backbone but lacks the dioctylamino group.
9,10-Anthraquinone: A simpler structure without the dihydroxy and dioctylamino substitutions.
Dioctylamine: Contains the dioctylamino group but lacks the anthracene backbone.
Uniqueness
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is unique due to its combination of the anthracene backbone with dioctylamino and dihydroxy groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
| 112812-33-6 | |
Fórmula molecular |
C31H43NO4 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
3-[(dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H43NO4/c1-3-5-7-9-11-15-19-32(20-16-12-10-8-6-4-2)22-23-21-26-27(31(36)28(23)33)30(35)25-18-14-13-17-24(25)29(26)34/h13-14,17-18,21,33,36H,3-12,15-16,19-20,22H2,1-2H3 |
Clave InChI |
DWXUMDOXAXBENC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)

